![molecular formula C24H23N5O3 B2747165 [4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone CAS No. 1455462-10-8](/img/structure/B2747165.png)
[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a pyrazolidin group, a diazepan group, and an indol group . These groups are common in many biologically active compounds, including pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxol group, for example, consists of a benzene ring fused to a 1,3-dioxolane ring . The diazepan group is a seven-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by factors such as its size, shape, functional groups, and degree of conjugation. For example, the presence of the benzodioxol group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These compounds have been studied for their anti-cancer, anti-infective, anti-diabetic, and antioxidant properties . Quinoline derivatives, on the other hand, are known for their biological activity, including antimalarial, antitumor, antibacterial, and antioxidant effects . Combining both chemical nuclei in a single compound may yield interesting bioactivity profiles.
Synthesis
The compound “2-{4-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1,4-diazepane-1-carbonyl}-1H-indole” was synthesized through a cascade reaction:
- Step 2 : Claisen–Schmidt reaction between compound 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation, resulting in the target compound .
a. HDAC Inhibition: The intermediary compound 2 has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .
Mode of Action
Based on the structure and activity of related compounds, it may interact with its target protein, leading to changes in the protein’s function . This can result in the disruption of cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
Given the potential target of this compound, it may impact pathways related to protein folding and degradation, cellular stress responses, and cell survival .
Result of Action
Based on the potential target and mode of action, this compound may disrupt normal cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-24(20-12-16-4-1-2-5-18(16)25-20)29-9-3-8-28(10-11-29)23-14-19(26-27-23)17-6-7-21-22(13-17)32-15-31-21/h1-2,4-7,12-13,19,23,25-27H,3,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZXYXERYJIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CC(NN4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1,4-diazepane-1-carbonyl}-1H-indole |
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